molecular formula C19H21F3N2O2 B2913715 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954078-30-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2913715
CAS No.: 954078-30-9
M. Wt: 366.384
InChI Key: FSRFZQVKTYSORZ-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a novel small-molecule compound designed for advanced immunological and oncological research. Its structure, featuring a piperidine core and a 3-(trifluoromethyl)benzamide group, is characteristic of ligands targeting protein-protein interactions. Current research is focused on developing small-molecule inhibitors as an alternative to antibody-based therapies for immune checkpoint blockade . Small-molecule inhibitors offer potential advantages in tumor tissue permeability and oral availability compared to monoclonal antibodies . This compound is intended for research use only, specifically for in vitro binding assays and cell-based studies to investigate the PD-1/PD-L1 signaling pathway. Its mechanism of action is hypothesized to involve binding to the PD-L1 protein, potentially promoting dimerization and thereby disrupting its interaction with the PD-1 receptor on immune cells. This disruption can prevent the downregulation of the immune system, potentially restoring T-cell activity and enabling the immune system to target cancer cells effectively . Researchers can utilize this compound to explore new strategies in cancer immunotherapy. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c20-19(21,22)16-4-1-3-15(11-16)18(25)23-12-14-6-8-24(9-7-14)13-17-5-2-10-26-17/h1-5,10-11,14H,6-9,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRFZQVKTYSORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C18H20F3N2O\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_2\text{O}

This structure features a piperidine ring, a furan moiety, and a trifluoromethyl group, which are crucial for its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological efficacy:

  • PARP Inhibition : Preliminary studies indicate that similar compounds inhibit the enzyme PARP1, which is involved in DNA repair. This inhibition can lead to increased cytotoxicity in cancer cells, making it a potential candidate for cancer therapy .
  • Neurotransmitter Modulation : The piperidine structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to anxiolytic or antidepressant effects .
  • Antimicrobial Activity : Some derivatives of this compound have shown promising antibacterial properties, potentially targeting Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

StudyTargetIC50 Value (µM)Observations
PARP157.3Comparable efficacy to Olaparib
Bacterial Strains31.25 (MIC)Effective against multiple strains
Cancer Cell LinesVaries (specific values not provided)Induces apoptosis in treated cells

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related compounds, this compound showed significant cytotoxicity against human breast cancer cell lines. The compound was tested at various concentrations, revealing an IC50 value comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperidine derivatives. The results indicated potential anxiolytic effects through modulation of GABAergic transmission, suggesting that this compound may have therapeutic implications for anxiety disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure: Piperidine-Benzamide Scaffold

The compound shares a piperidin-4-ylmethyl benzamide core with several analogs, but differences in substituents lead to varied properties:

Compound Name Key Substituents Physicochemical Properties (HRMS/LogP) Reference
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) 3-(Trifluoromethyl)benzamide + ethylureido on benzyl HRMS: 449.2086 [M + H]+
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) 3-(Trifluoromethyl)benzamide + ethylthioureido on benzyl HRMS: Not reported; Yield: 64.2%
N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide (20) 4-(Trifluoromethyl)phenoxymethyl + dimethylaminopropyl on piperidine IC₅₀ (GlyT-2): 15.3 nM; HRMS: Not reported
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[...])acetamide Furan-2-ylmethyl + fluorophenyl acetamide Mass: 589.1 [M + H]+
  • Trifluoromethyl vs. Other Electron-Withdrawing Groups : Compounds like 6e (tetrafluoroethyl) and 6f (difluoromethoxy) in show reduced lipophilicity compared to the trifluoromethyl group, which is bulkier and more electronegative .
  • Furan vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound may offer improved metabolic stability compared to phenyl or pyridyl groups (e.g., 6g in ), as furans are less prone to oxidative degradation .
Role of Ureido/Thioureido Modifications
  • 7a vs. However, synthetic yields for thioureido derivatives (e.g., 8a: 64.2%) are comparable to ureido analogs (7a: 55.2%) .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or hydroxy substituents (e.g., 6f: difluoromethoxy, HRMS 376.18 [M + H]+) .

Q & A

Q. What are the standard synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves coupling a piperidine-furan intermediate with 3-(trifluoromethyl)benzoyl chloride. Key steps include:

  • Amide Bond Formation : Use coupling reagents like HBTU or HATU in THF or DCM with a base (e.g., triethylamine) to activate the carboxylic acid .
  • Intermediate Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate intermediates .
  • Final Product Isolation : Recrystallization or preparative HPLC for high-purity yields (>95%) .

Q. How is the structural integrity of this compound confirmed in academic settings?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, trifluoromethyl at δ ~120 ppm in 13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~435.18 g/mol for C21H22F3N2O2) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >98% purity .

Q. What preliminary biological assays are recommended to assess its activity?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (IC50 determination) .
  • Lipophilicity (LogP) : Shake-flask method or computational tools (e.g., MarvinSketch) to predict pharmacokinetics .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent Screening : Replace THF with DMF or acetonitrile for better solubility of intermediates .
  • Catalyst Optimization : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility (e.g., 80% yield in 2 hours vs. 12 hours batch) .

Q. How to resolve discrepancies in NMR data for structural analogs?

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing piperidine vs. furan methylene groups) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine-furan junction .
  • Dynamic NMR : Assess rotational barriers in amide bonds if splitting is observed .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the furan (e.g., replace with thiophene) or trifluoromethyl (e.g., -CF2H) groups .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to target proteins .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., benzamide carbonyl) using Schrödinger Suite .

Q. How is metabolic stability evaluated during preclinical development?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t1/2 calculation) .
  • CYP450 Inhibition : Fluorescent probes (e.g., Vivid® CYP450 kits) assess interactions with major cytochrome isoforms .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Q. What analytical methods detect trace impurities in bulk batches?

  • LC-HRMS : Identify impurities at <0.1% levels using Q-TOF instruments .
  • Residual Solvent Analysis : GC-MS with headspace sampling for THF, DCM, or acetonitrile .
  • Elemental Analysis : Quantify heavy metals (e.g., Pd residues from catalysis) via ICP-MS .

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